molecular formula C21H14ClNO5 B3609260 4-benzoylbenzyl 2-chloro-4-nitrobenzoate

4-benzoylbenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3609260
M. Wt: 395.8 g/mol
InChI Key: ZPSHZIIKMCVWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate is a complex aromatic ester featuring a benzoyl-substituted benzyl group esterified to a 2-chloro-4-nitrobenzoate moiety. The compound integrates three key functional elements:

  • Chlorine at position 2: Electron-withdrawing, directing electrophilic substitution and influencing reactivity.
  • Nitro group at position 4: Strong electron-withdrawing effect, stabilizing the aromatic ring and affecting redox properties.

This structural combination makes the compound valuable in pharmaceuticals (e.g., antimicrobial agents) and materials science (e.g., liquid crystals or polymer precursors) .

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-19-12-17(23(26)27)10-11-18(19)21(25)28-13-14-6-8-16(9-7-14)20(24)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHZIIKMCVWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-benzoylbenzyl alcohol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 2-chloro-4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 4-benzoylbenzyl 2-chloro-4-nitrobenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

Compound Name Substituents/Features Key Differences Biological/Chemical Properties Applications
This compound Benzoylbenzyl ester; Cl (2), NO₂ (4) on benzoate Reference compound Enhanced hydrophobicity; potential for protein binding due to benzoyl group Drug intermediates, specialty polymers
Benzyl 2-chloro-4-nitrobenzoate Benzyl ester; Cl (2), NO₂ (4) on benzoate Lacks benzoyl group Moderate antimicrobial activity; lower lipophilicity Antimicrobial agents, agrochemicals
Methyl 2-chloro-4-nitrobenzoate Methyl ester; Cl (2), NO₂ (4) on benzoate Smaller ester group (methyl vs. benzoylbenzyl) Higher solubility in polar solvents; melting point: 74–78°C Organic synthesis, crystallography studies
(4-Chlorophenyl) 4-nitrobenzoate 4-Chlorophenyl ester; NO₂ (4) on benzoate Cl on phenyl ring (not benzoate) Altered electronic effects; potential for halogen bonding Photoresists, dye intermediates
Potassium 2-chloro-4-nitrobenzoate Potassium salt; Cl (2), NO₂ (4) on benzoate Ionic form High water solubility; used in buffered systems Pharmaceutical formulations, analytical chemistry
Methyl 2,5-dichloro-4-nitrobenzoate Methyl ester; Cl (2,5), NO₂ (4) on benzoate Additional Cl at position 5 Increased steric hindrance; reduced microbial activity compared to mono-Cl derivatives Polymer crosslinking agents

Key Findings from Comparative Studies

  • Ester Group Impact :

    • The benzoylbenzyl group in the target compound significantly increases lipophilicity compared to methyl or benzyl esters, improving membrane permeability in biological systems .
    • Methyl esters (e.g., methyl 2-chloro-4-nitrobenzoate) exhibit higher volatility and solubility, favoring use in solution-phase reactions .
  • Substituent Position Effects :

    • Chlorine at position 2 (meta to nitro) creates a steric and electronic environment distinct from position 3 or 5 . For example, methyl 2,5-dichloro-4-nitrobenzoate shows reduced antimicrobial activity due to excessive steric bulk .
    • Nitro at position 4 (para to ester) enhances resonance stabilization compared to ortho-nitro derivatives, which are more reactive but less stable .
  • Biological Activity: The benzoyl group in the target compound may enable unique interactions with hydrophobic protein pockets, a property absent in non-benzoylated analogs like benzyl 2-chloro-4-nitrobenzoate . Potassium salts (e.g., potassium 2-chloro-4-nitrobenzoate) are preferred in ionic environments, such as drug formulations requiring high bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoylbenzyl 2-chloro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-benzoylbenzyl 2-chloro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.